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Introduction

The vga (virginiamycin A resistance gene) family of genes in Staphylococcus aureus encodes

for ATP-binding cassette (ABC) transporter proteins that confer resistance to several classes of

antibiotics, including streptogramin A, pleuromutilins, and lincosamides.[1][2][3][4][5] These

proteins are believed to function as efflux pumps or to protect the ribosomal target of these

antibiotics.[2][3] The presence of vga genes, often located on mobile genetic elements like

plasmids, poses a significant challenge in the treatment of S. aureus infections.[1][3] Creating a

vga gene knockout in S. aureus is a critical step in understanding the mechanisms of antibiotic

resistance, for screening new antimicrobial compounds, and for developing novel therapeutic

strategies to combat resistant strains.

These application notes provide detailed protocols for two primary methods of creating a vga

gene knockout in S. aureus: traditional allelic exchange and the more recent CRISPR-Cas9

technology.[6][7][8][9]
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Data Presentation
The following tables summarize the impact of VgA proteins on the susceptibility of S. aureus

to various antibiotics. This quantitative data, presented as Minimum Inhibitory Concentrations

(MICs), highlights the significance of the VgA-mediated resistance.

Table 1: Effect of VgA(A) Variant on Pristinamycin IIA MIC in S. aureus

Strain
Relevant
Genotype/Plasmid

Pristinamycin IIA MIC
(mg/L)

RN4220 Wild-type recipient 2

RN4220
pIP1810 (containing vga(A)

variant)
32

Data sourced from a study on a variant of the vga(A) gene.[10]

Table 2: Impact of Vga(C) on MICs of Various Antibiotics in S. aureus

Antibiotic
S. aureus RN4220 (Wild-
type) MIC (µg/mL)

S. aureus RN4220 with
pKKS825 (vga(C)) MIC
(µg/mL)

Virginiamycin M1 2 >128

Lincomycin 1 64

Clindamycin ≤0.125 8

Tiamulin 0.25 16

Valnemulin ≤0.03 2

Data from the characterization of the novel ABC transporter gene, vga(C).[5]
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Here we provide detailed methodologies for creating a vga gene knockout in S. aureus using

both allelic exchange and CRISPR-Cas9.

Protocol 1: VgA Gene Knockout using Allelic Exchange
with the pIMAY Plasmid
This protocol is adapted from streamlined allelic exchange procedures.[9][11] The pIMAY

plasmid is a temperature-sensitive shuttle vector with a counter-selectable marker, making it

suitable for generating unmarked deletions.

Materials:

S. aureus strain of interest

pIMAY-Z vector

Primers for amplifying upstream and downstream regions of the target vga gene

E. coli cloning strain (e.g., IMxxB)

Restriction enzymes and T4 DNA ligase, or a seamless cloning kit

Tryptic Soy Broth (TSB) and Agar (TSA)

Chloramphenicol and Anhydrotetracycline (ATc)

Electroporator and cuvettes

Genomic DNA extraction kit

PCR reagents for verification

Methodology:

Construction of the Knockout Plasmid:

Design primers to amplify approximately 1 kb regions directly upstream and downstream

of the vga gene.
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Using splicing by overlap extension (SOE) PCR, fuse the upstream and downstream

fragments to create a single knockout allele.

Clone this fused fragment into the pIMAY-Z vector.

Transform the ligation product into an appropriate E. coli cloning strain and select on

media containing the appropriate antibiotic for the vector.

Verify the correct plasmid construction by restriction digest and sequencing.

Transformation into S. aureus:

Prepare electrocompetent S. aureus cells.[6]

Isolate the pIMAY-Z knockout plasmid from the E. coli strain. It is crucial to passage the

plasmid through a restriction-modification deficient S. aureus strain like RN4220 before

transforming into the final target strain to avoid degradation by the host's restriction

systems.[6]

Electroporate the plasmid into the target S. aureus strain.

Plate the transformed cells on TSA plates containing chloramphenicol (10 µg/mL) and

incubate at a permissive temperature (e.g., 28-30°C) to allow for plasmid replication.

First Crossover (Integration):

Inoculate a single colony from the transformation plate into TSB with chloramphenicol.

Incubate the culture at a non-permissive temperature (e.g., 37°C) overnight to select for

chromosomal integration of the plasmid.

Plate serial dilutions of the overnight culture onto TSA plates with chloramphenicol and

incubate at 37°C. Colonies that grow have the plasmid integrated into their chromosome.

Second Crossover (Excision and Allelic Replacement):

Inoculate an integrant colony into TSB without any antibiotic selection.
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Incubate at the permissive temperature (28-30°C) to allow for the excision of the plasmid.

To select for cells that have lost the plasmid, plate the culture onto TSA containing

anhydrotetracycline (ATc) to induce the counter-selectable marker.

Colonies that grow should have undergone the second crossover event, resulting in either

the wild-type allele or the desired knockout allele.

Verification of the Knockout:

Screen individual colonies from the counter-selection plate by PCR using primers that

flank the vga gene. The knockout allele will produce a smaller PCR product than the wild-

type.

Confirm the deletion by sequencing the PCR product and performing whole-genome

sequencing if necessary.

Protocol 2: VgA Gene Knockout using CRISPR-Cas9
This protocol is based on the use of a single-plasmid CRISPR-Cas9 system, such as pCasSA,

for efficient genome editing in S. aureus.[7][12][13]

Materials:

S. aureus strain of interest

pCasSA vector (or a similar CRISPR-Cas9 plasmid for S. aureus)

Primers for constructing the single guide RNA (sgRNA) and the repair template

E. coli cloning strain

Tryptic Soy Broth (TSB) and Agar (TSA)

Chloramphenicol

Anhydrotetracycline (ATc) for Cas9 induction

Electroporator and cuvettes
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Genomic DNA extraction kit

PCR reagents for verification

Methodology:

Design and Construction of the CRISPR-Cas9 Plasmid:

Design a 20-nucleotide sgRNA sequence targeting a region within the vga gene. The

target site must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence

(e.g., NGG) recognized by the specific Cas9 nuclease being used.

Synthesize and anneal complementary oligonucleotides encoding the sgRNA target

sequence.

Clone the annealed sgRNA duplex into the pCasSA vector.

Design and synthesize a repair template consisting of approximately 500-1000 bp of

homology upstream and downstream of the vga gene, effectively deleting the gene.

Clone the repair template into the pCasSA vector containing the sgRNA.

Transform the final plasmid construct into an E. coli cloning strain, select, and verify the

sequence.

Transformation into S. aureus:

Prepare electrocompetent S. aureus cells.

Isolate the CRISPR-Cas9 plasmid from E. coli and passage it through a restriction-

deficient S. aureus strain (e.g., RN4220).

Electroporate the plasmid into the target S. aureus strain.

Plate on TSA with chloramphenicol and incubate at 37°C.

Induction of Cas9 and Gene Editing:
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Inoculate a colony from the transformation plate into TSB with chloramphenicol.

Induce the expression of Cas9 by adding anhydrotetracycline (ATc) to the culture. The

Cas9 nuclease will create a double-strand break at the target site in the vga gene, which is

then repaired by homologous recombination using the provided repair template, leading to

the deletion of the gene.

Curing the Plasmid:

To remove the CRISPR-Cas9 plasmid, passage the edited cells in TSB without antibiotic

selection for several generations.

Plate serial dilutions onto TSA plates and then replica-plate onto TSA with and without

chloramphenicol to identify colonies that have lost the plasmid (i.e., are chloramphenicol-

sensitive).

Verification of the Knockout:

Perform colony PCR on the plasmid-cured colonies using primers flanking the vga gene to

identify the smaller amplicon indicative of a successful deletion.

Confirm the deletion by Sanger sequencing of the PCR product.

Mandatory Visualization
The following diagrams illustrate the experimental workflows and the mechanism of VgA-

mediated antibiotic resistance.
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Start: Design Knockout Construct

Clone Upstream/Downstream Flanks of VgA
into pIMAY Vector in E. coli

Transform pIMAY-VgA-KO into S. aureus
(via RN4220)

Select for First Crossover (Integration)
at Non-Permissive Temperature

Induce Second Crossover (Excision)
at Permissive Temperature

Counter-select for Plasmid Loss

Verify VgA Knockout by PCR and Sequencing

End: VgA Knockout Strain

 

Start: Design sgRNA and Repair Template

Clone sgRNA and Repair Template
into pCasSA Vector in E. coli

Transform pCasSA-VgA-KO into S. aureus
(via RN4220)

Induce Cas9 Expression to Create
Double-Strand Break and Repair

Cure the pCasSA Plasmid

Verify VgA Knockout by PCR and Sequencing

End: VgA Knockout Strain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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